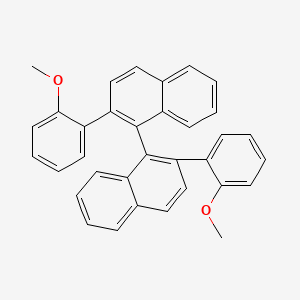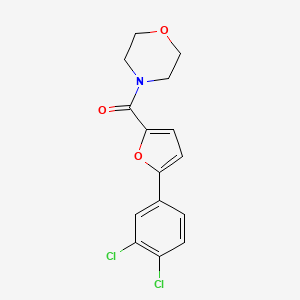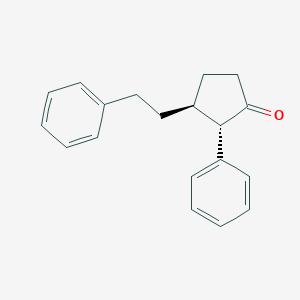
(2S,3S)-2-phenyl-3-(2-phenylethyl)cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2-phenyl-3-(2-phenylethyl)cyclopentan-1-one is an organic compound characterized by its cyclopentanone core substituted with phenyl and phenylethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-phenyl-3-(2-phenylethyl)cyclopentan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone, benzaldehyde, and phenylethyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-phenyl-3-(2-phenylethyl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl and phenylethyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(2S,3S)-2-phenyl-3-(2-phenylethyl)cyclopentan-1-one has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2S,3S)-2-phenyl-3-(2-phenylethyl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2-phenyl-3-(2-phenylethyl)cyclopentan-1-one: shares structural similarities with other cyclopentanone derivatives and phenyl-substituted compounds.
Examples: Cyclopentanone, benzylcyclopentanone, and phenylcyclopentanone.
Uniqueness
Structural Features: The combination of phenyl and phenylethyl groups on the cyclopentanone core is unique, providing distinct chemical and biological properties.
Applications: Its specific structural features make it suitable for specialized applications in research and industry.
Properties
CAS No. |
824390-76-3 |
|---|---|
Molecular Formula |
C19H20O |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
(2S,3S)-2-phenyl-3-(2-phenylethyl)cyclopentan-1-one |
InChI |
InChI=1S/C19H20O/c20-18-14-13-17(12-11-15-7-3-1-4-8-15)19(18)16-9-5-2-6-10-16/h1-10,17,19H,11-14H2/t17-,19+/m0/s1 |
InChI Key |
JPVLYOAMTSRVAK-PKOBYXMFSA-N |
Isomeric SMILES |
C1CC(=O)[C@@H]([C@H]1CCC2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1CC(=O)C(C1CCC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-14-[Tri(propan-2-yl)silyl]tetradeca-3,5,11,13-tetrayne-1,2-diol](/img/structure/B14224875.png)
![1H-Indole-2-carboxamide, 3-[(2-amino-5-chlorophenyl)thio]-](/img/structure/B14224877.png)
![4-[(6-Bromohexanoyl)oxy]phenyl 4-methoxybenzoate](/img/structure/B14224878.png)
![1H-Pyrrolo[2,3-B]pyridine-1-carboxylic acid, 3-bromo-2-methyl-, methyl ester](/img/structure/B14224887.png)
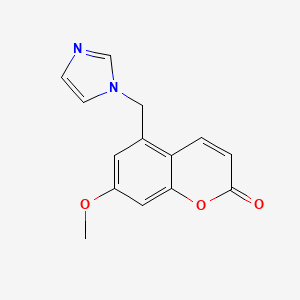
![2-[2-(4-Decylphenoxy)-2-oxoethyl]isoquinolin-2-ium chloride](/img/structure/B14224896.png)
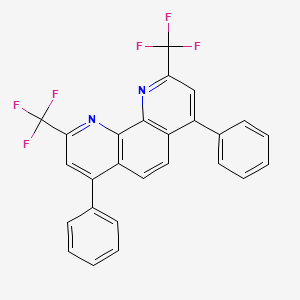
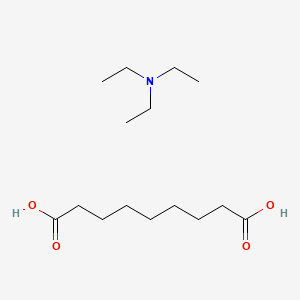
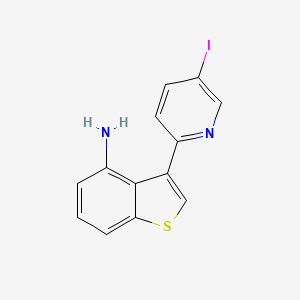
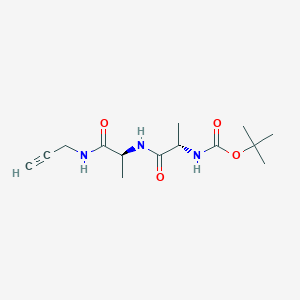
![2-Hexyl-1-methyl-3-[3-(trifluoromethyl)phenyl]-1H-indole](/img/structure/B14224927.png)
